methyl 7-aminoisoquinoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 7-aminoisoquinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJVXYBHQHCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
This approach, inspired by the synthesis of 3-aminoquinoline-5-carboxylate (CN112142661A), involves bromination at the target position followed by palladium-catalyzed carbonyl insertion. For methyl 7-aminoisoquinoline-5-carboxylate, the hypothetical route would proceed as follows:
Step 1: Bromination of 7-Aminoisoquinoline
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Reagents : 7-Aminoisoquinoline, bromine (Br₂), sulfuric acid (H₂SO₄), silver sulfate (Ag₂SO₄).
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Conditions : Bromination at 0°C in H₂SO₄, followed by room-temperature reaction.
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Mechanism : Electrophilic aromatic substitution facilitated by Ag₂SO₄ as a Lewis acid.
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Outcome : 7-Amino-5-bromoisoquinoline (hypothetical yield: ~40–50% based on analogous reactions).
Step 2: Carbonyl Insertion
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Reagents : 7-Amino-5-bromoisoquinoline, carbon monoxide (CO), palladium chloride (PdCl₂), triethylamine (Et₃N), methanol (MeOH).
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Mechanism : Pd-catalyzed carbonylation to replace bromide with a methoxycarbonyl group.
Advantages and Limitations
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Advantages : High yielding final step; uses commercially available catalysts.
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Limitations : Requires specialized equipment for high-pressure CO; bromination regioselectivity must be rigorously controlled.
Nitration and Reduction of Methyl Isoquinoline-5-Carboxylate
Methodology Overview
This method leverages electrophilic nitration followed by reduction to install the amino group:
Step 1: Nitration
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Reagents : Methyl isoquinoline-5-carboxylate, nitric acid (HNO₃), sulfuric acid (H₂SO₄).
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Conditions : Mixed acid nitration at 0–5°C.
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Regioselectivity : The electron-withdrawing carboxylate directs nitration to the para (7-) or meta (8-) position. Computational studies suggest a preference for the 7-position due to resonance effects.
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Outcome : Methyl 7-nitroisoquinoline-5-carboxylate (hypothetical yield: 50–60%).
Step 2: Reduction
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Reagents : Methyl 7-nitroisoquinoline-5-carboxylate, hydrogen gas (H₂), palladium on carbon (Pd/C).
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Conditions : Catalytic hydrogenation at 25°C.
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Outcome : this compound (projected yield: 85–90%).
Advantages and Limitations
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Advantages : Straightforward two-step process; avoids halogenation.
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Limitations : Nitration regioselectivity may require optimization; nitro intermediates are potentially explosive.
Directed C–H Amination
Methodology Overview
Modern C–H functionalization techniques enable direct installation of amino groups using transition-metal catalysts:
Step 1: Directed Lithiation
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Reagents : Methyl isoquinoline-5-carboxylate, lithium diisopropylamide (LDA), hexamethylphosphoramide (HMPA).
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Conditions : -78°C in tetrahydrofuran (THF).
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Mechanism : LDA deprotonates the position ortho to the carboxylate, directed by coordination to the ester group.
Step 2: Electrophilic Amination
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Reagents : Lithiated intermediate, O-benzoylhydroxylamine.
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Conditions : Quench at -78°C, warm to room temperature.
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Outcome : this compound (hypothetical yield: 30–40%).
Advantages and Limitations
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Advantages : No pre-functionalization required; step-efficient.
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Limitations : Low yields due to competing side reactions; strict anhydrous conditions.
Ring Synthesis via Gould-Jacobs Reaction
Methodology Overview
The Gould-Jacobs reaction constructs isoquinoline rings from anilines and β-keto esters:
Step 1: Condensation
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Reagents : 3-Amino-4-methoxybenzoic acid methyl ester, ethyl acetoacetate.
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Conditions : Reflux in polyphosphoric acid (PPA).
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Mechanism : Cyclodehydration forms the isoquinoline core.
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Outcome : this compound (hypothetical yield: 20–30%).
Advantages and Limitations
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Advantages : Builds substituents into the ring during synthesis.
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Limitations : Low yields; limited substrate scope.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Key Challenges | Scalability |
|---|---|---|---|---|
| Bromination/Carbonylation | 2 | 40–50 | High-pressure CO; regioselective bromination | Moderate |
| Nitration/Reduction | 2 | 50–60 | Nitration regioselectivity | High |
| Directed C–H Amination | 2 | 30–40 | Low yields; sensitive conditions | Low |
| Gould-Jacobs Reaction | 1 | 20–30 | Poor efficiency | Low |
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group undergoes oxidation under controlled conditions:
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Conversion to nitro group : Treatment with potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) yields methyl 7-nitroisoquinoline-5-carboxylate.
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Mechanistic pathway : The reaction proceeds via intermediate imine formation, followed by oxidation to the nitro derivative.
Example :
Electrophilic Aromatic Substitution
The amino group activates the aromatic ring toward electrophiles:
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Halogenation : Bromination with Br₂ in acetic acid selectively substitutes at the 4-position of the isoquinoline ring.
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Sulfonation : Reaction with concentrated H₂SO₄ introduces sulfonic acid groups, though specific positional selectivity requires further validation.
Conditions :
| Reaction Type | Reagents | Positional Selectivity | Yield Range |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH | C-4 | 70–85% |
| Sulfonation | H₂SO₄ (conc.) | Not reported | – |
Nucleophilic Substitution at the Amino Group
The amino group participates in diazotization and subsequent coupling:
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Sandmeyer reaction : Diazonium salts formed with NaNO₂/HCl react with CuCN or KI to introduce cyano or iodo groups.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : H₂SO₄/H₂O converts the ester to 7-aminoisoquinoline-5-carboxylic acid.
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Basic hydrolysis : NaOH/EtOH yields the carboxylate salt, which can be protonated to the free acid.
Kinetic data :
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Base-catalyzed hydrolysis exhibits pseudo-first-order kinetics with at 25°C.
Palladium-Catalyzed Cross-Coupling
The brominated derivative (e.g., methyl 7-amino-4-bromoisoquinoline-5-carboxylate) participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl formation.
Example reaction :
Peptide Bond Formation
The amino group reacts with activated carboxylic acids (e.g., using EDC/HOBt) to form amide conjugates, a strategy employed in prodrug design.
Reductive Alkylation
The amino group undergoes reductive amination with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C:
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Example : Reaction with formaldehyde yields methyl 7-(methylamino)isoquinoline-5-carboxylate.
Complexation with Metals
The amino and carboxylate groups act as ligands for transition metals:
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Coordination chemistry : Forms stable complexes with Cu(II) and Fe(III), as evidenced by UV-Vis and ESR spectroscopy.
Photochemical Reactivity
Limited studies suggest susceptibility to UV-induced degradation, with λₐᵦₛ = 320 nm causing ring-opening via Norrish-type pathways.
Key Research Findings
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Regioselectivity : The amino group directs electrophilic substitution to the 4-position due to resonance activation .
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Stability : The compound is hygroscopic and requires anhydrous storage to prevent ester hydrolysis.
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Biological relevance : Derivatives exhibit kinase inhibitory activity, attributed to the amino group’s hydrogen-bonding capacity.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 7-aminoisoquinoline-5-carboxylate can be synthesized through various methods, including the bromination of 3-aminoquinoline followed by carbonyl insertion reactions. The synthetic route typically involves:
- Bromination : 3-aminoquinoline is treated with bromine to yield 3-amino-5-bromoquinoline.
- Carbonyl Insertion : The brominated compound undergoes a reaction with carbon monoxide in the presence of palladium chloride and triethylamine to form this compound .
This compound's structure allows for further modifications, enhancing its biological activity through substitutions at various positions on the isoquinoline ring.
Antitumor Activity
This compound and its derivatives have shown promising antitumor properties. Research indicates that compounds derived from this scaffold exhibit moderate to high cytotoxicity against various cancer cell lines, including:
- Breast Cancer : Studies have demonstrated that certain derivatives possess selective cytotoxicity against MDA-MB-231 breast adenocarcinoma cells, with some compounds showing IC50 values as low as 0.37 μM, indicating potent activity compared to established drugs like etoposide .
- Melanoma : Other derivatives have been tested against melanoma cell lines, showing significant antiproliferative effects, suggesting their potential use in melanoma therapy .
Treatment of Inflammatory Diseases
Beyond its antitumor applications, this compound has been investigated for its potential in treating inflammatory diseases. Its role as an α4β7 integrin inhibitor suggests efficacy in conditions like:
- Inflammatory Bowel Disease (IBD) : Research indicates that compounds derived from this scaffold may help manage IBD by modulating immune responses and reducing inflammation .
Antimicrobial Properties
Some studies have explored the antimicrobial activities of this compound derivatives, showing effectiveness against various bacterial strains, which opens avenues for developing new antibiotics.
Case Studies and Research Findings
A summary of key studies highlighting the applications of this compound is presented below:
Mechanism of Action
The mechanism of action of methyl 7-aminoisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 7-aminoisoquinoline-5-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic considerations.
Substituent Effects on Reactivity and Properties
Amino vs. Acetamido Substituents
- Methyl 2-acetamidoquinoline-6-carboxylate (C₁₃H₁₂N₂O₃, MW 244.25) replaces the amino group with an acetamido (-NHCOCH₃) group. This substitution reduces nucleophilicity but increases steric bulk and metabolic stability. The acetamido group may also alter solubility due to decreased hydrogen-bonding capacity compared to the primary amine .
- This compound retains a reactive amino group, making it more suitable for further functionalization (e.g., coupling reactions) .
Electron-Withdrawing vs. Electron-Donating Groups
- 7-Fluoroisoquinoline-5-carboxylic acid (C₁₀H₆FNO₂) substitutes fluorine at the 7-position. Fluorine’s electron-withdrawing nature decreases basicity of the isoquinoline nitrogen and enhances metabolic resistance compared to the amino group. However, the free carboxylic acid (vs. methyl ester) reduces lipophilicity (logP) .
Core Structure Variations
Isoquinoline vs. Indole Scaffolds
- 7-Methyl-1H-indole-5-carboxylic acid (C₁₀H₉NO₂, MW 175.18) replaces the isoquinoline core with an indole system. The indole nitrogen’s position alters electronic distribution and hydrogen-bonding patterns, affecting interactions with biological targets (e.g., serotonin receptors vs. kinase inhibitors). The free carboxylic acid further differentiates solubility and bioavailability .
Q & A
Q. How to integrate negative results or failed experiments into this compound studies?
- Methodological Answer : Report failed syntheses or inconclusive assays in supplementary materials, noting conditions tested and hypotheses disproven. This prevents redundant efforts and refines future experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
